molecular formula C25H28Cl2N4O2 B609791 Otssp167 CAS No. 1431697-89-0

Otssp167

Número de catálogo B609791
Número CAS: 1431697-89-0
Peso molecular: 487.425
Clave InChI: DKZYXHCYPUVGAF-JCNLHEQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OTSSP167, also known as OTS167, is a highly potent and ATP-competitive MELK inhibitor with an IC50 value of 0.41 nM . It is an orally available inhibitor of maternal embryonic leucine zipper kinase (MELK) with potential antineoplastic activity .


Synthesis Analysis

OTSSP167 has been found to inhibit the growth of various cancer cells, including A549 (lung), T47D (breast), DU4475 (breast), 22Rv1 (prostate), and HT1197 (bladder) with IC50 values ranging from 2.3 to 97 nM . It has been reported that OTSSP167 inhibits de-novo protein synthesis and targets RSK1 and its substrate rpS6 (S235/S236) .


Molecular Structure Analysis

OTSSP167 is a synthetic organic compound . It is a MELK selective inhibitor and exhibits a strong in vitro activity .


Chemical Reactions Analysis

OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . It exhibits off-target activity against Aurora B kinase in vitro and in cells . Furthermore, OTSSP167 inhibits BUB1 and Haspin kinases, reducing phosphorylation at histones H2A T120 and H3 T3 .


Physical And Chemical Properties Analysis

OTSSP167 has a molecular weight of 487.42 . It is a solid substance with a light yellow to yellow color .

Aplicaciones Científicas De Investigación

Application in T-cell Acute Lymphoblastic Leukemia (T-ALL)

  • Scientific Field : Hematology
  • Summary of the Application : OTSSP167 has been found to have antileukemic properties in T-ALL by inducing cell cycle arrest and apoptosis . It controls leukemia burden in xenografts from patients with T-ALL and exhibits a synergistic effect with standard drug therapy .
  • Methods of Application/Experimental Procedures : OTSSP167 was administered daily intraperitoneally at a dosage of 10 mg/kg . It was tested against a panel of T-ALL cell lines, exhibiting dose-dependent cytotoxicity with IC 50 in the nanomolar range (10-50 nM) .
  • Results/Outcomes : OTSSP167 was effective at reducing the expansion of human T-ALL cells in a cell-based xenograft model . It efficiently controlled the leukemia burden in the blood, bone marrow, and spleen of 3 patient-derived xenografts, which resulted in prolonged survival .

Application in Chronic Lymphocytic Leukemia (CLL)

  • Scientific Field : Hematology
  • Summary of the Application : OTSSP167 has been found to display anti-tumor activities in CLL through down-regulation of FoxM1 .
  • Methods of Application/Experimental Procedures : Peripheral blood samples from 55 de novo CLL patients were collected . CD19 + B cells were isolated from healthy donors . Expression levels of MELK mRNA and protein in CLL cells were determined by quantitative RT-PCR and western blotting .
  • Results/Outcomes : OTSSP167 exerted therapeutic potential at nanomolar concentrations in abrogating cell survival and migration, inducing cell cycle arrest through down-regulation of FoxM1 .

Application in Breast Cancer

  • Scientific Field : Oncology
  • Summary of the Application : OTSSP167 has been found to be effective in breast cancer cells when combined with bortezomib . This combination was found to be more effective than either bortezomib + Cdc5L phosphorylation inhibitor CVT-313 or bortezomib + BAPTA-AM .
  • Methods of Application/Experimental Procedures : The study used label-free LC-MS/MS to identify critical proteins that may play roles in opposing the antisurvival effect of the proteasome inhibitor bortezomib together with the calcium-chelator BAPTA-AM in cancer cells . Based on the results of the proteomic technique, a novel and more effective inhibitor combination involving bortezomib as well as OTSSP167 was developed for breast cancer cells .
  • Results/Outcomes : The combination of bortezomib and OTSSP167 was found to be highly cytotoxic in 4T1 breast cancer cells . It was more effective than the control, the single treatments, or other combinations . The 3D spheroid model proved that bortezomib + OTSSP167 was more effective than the monotherapies as well as bortezomib + CVT-313 and bortezomib + BAPTA-AM combinations .

Application in Acute Myeloid Leukemia (AML)

  • Scientific Field : Hematology
  • Summary of the Application : OTSSP167 is currently in a phase I/II clinical trial in patients with advanced breast cancer and acute myeloid leukemia . The specific details of the application, methods, and results are not available as the trial is ongoing.

Application in Mitotic Checkpoint Inhibition

  • Scientific Field : Cell Biology
  • Summary of the Application : OTSSP167 has been found to abrogate the mitotic checkpoint at concentrations used to inhibit MELK . This could have implications in the treatment of cancers where the mitotic checkpoint is a therapeutic target.
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
  • Results/Outcomes : The outcomes of this application are not detailed in the available resources .

Safety And Hazards

OTSSP167 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZYXHCYPUVGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856134
Record name 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Otssp167

CAS RN

1431697-89-0
Record name OTS-167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTS-167
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
351
Citations
W Ji, C Arnst, AR Tipton, ME Bekier, WR Taylor… - PLoS …, 2016 - journals.plos.org
… OTSSP167 was recently characterized as a potent inhibitor for … Here we report that OTSSP167 abrogates the mitotic checkpoint … Although OTSSP167 indeed inhibits MELK, it exhibits off-…
Number of citations: 56 journals.plos.org
CS Bridges, TJ Chen, M Puppi, KR Rabin… - Blood …, 2023 - ashpublications.org
… The same dosage of OTSSP167 efficiently controlled the … OTSSP167 exhibited synergistic interactions when … properties of OTSSP167 in T-ALL and support the use of OTSSP167 as an …
Number of citations: 2 ashpublications.org
JY Zhou, H Huang, Y Zhuang… - … shi yan xue ye xue za zhi, 2023 - europepmc.org
… The effect of OTSSP167 on activity, proliferation, and … after 4 weeks of OTSSP167 treatment, the effect of OTSSP167 on … used to detect the effect of OTSSP167 on Caspase 3/7 enzyme …
Number of citations: 2 europepmc.org
RS Kohler, H Kettelhack, AM Knipprath-Mészaros… - Gynecologic …, 2017 - Elsevier
… by OTSSP167 reduced BBC tumor but not luminal cancer growth in mice [7]. OTSSP167 is a … OTSSP167 has been examined in an Australian clinical phase I study for its safety in …
Number of citations: 48 www.sciencedirect.com
XR Zhang, YC Ouyang, TG Meng, HY Zhang, W Yue… - Toxicology, 2022 - Elsevier
… In this study, we evaluated the effects of OTSSP167 on reproduction of female mice by … injection of OTSSP167 at a dose of 5 mg/kg/d. We found that OTSSP167 could block the meiotic …
Number of citations: 2 www.sciencedirect.com
YS Cho, YJ Kang, K Kim, Y Cha, HS Cho - Biochemical and biophysical …, 2014 - Elsevier
… OTSSP167, a MELK selective inhibitor, exhibits a strong in … mutant, in complex with OTSSP167 and describe its detailed … nanomolar inhibitors shows that OTSSP167 effectively fits into …
Number of citations: 26 www.sciencedirect.com
CS Bridges, TJ Chen, M Puppi, HD Lacorazza - Blood, 2021 - ashpublications.org
… of the kinase inhibitor OTSSP167 in T-ALL via MAP2K7 inhibition. OTSSP167, a MELK inhibitor … OTSSP167 induced apoptosis and G2/M cell cycle arrest that correlated with increased …
Number of citations: 1 ashpublications.org
Y Zhang, X Zhou, Y Li, Y Xu, K Lu, P Li, X Wang - Oncogene, 2018 - nature.com
… role of MELK and effects of OTSSP167 in chronic lymphocytic … MELK and therapeutic potential of OTSSP167 in CLL. Herein… In addition, OTSSP167 treatment reduced phosphorylation of …
Number of citations: 47 www.nature.com
A KAR, Y Zhang, B Yacob, K Tompkins… - Journal of the …, 2019 - academic.oup.com
… OTSSP167. There was no evidence of systemic toxicity as assessed by changes in body weight. These data establish the therapeutic potential of OTSSP167 … combining OTSSP167 with …
Number of citations: 4 academic.oup.com
J Muller, A Bolomsky, S Dubois, E Duray… - …, 2018 - ncbi.nlm.nih.gov
… , OTSSP167 stimulated matrix deposition and mineralization by osteoblasts in vitro. This combined anti-resorptive and osteoblast-stimulating effect of OTSSP167 … that OTSSP167 has a …
Number of citations: 14 www.ncbi.nlm.nih.gov

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.